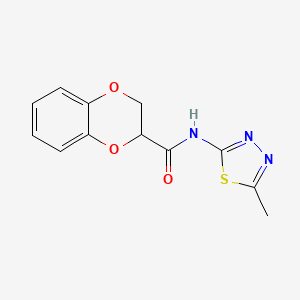

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

This compound features a benzodioxine scaffold fused with a thiadiazole ring via a carboxamide linkage. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-7-14-15-12(19-7)13-11(16)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,10H,6H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMZJEPIWQZBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate hydrazonoyl halides in the presence of a base such as triethylamine.

Formation of the Benzodioxine Moiety: The benzodioxine structure is usually prepared through a cyclization reaction involving catechol derivatives and appropriate dihalides under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the thiadiazole ring with the benzodioxine moiety using a carboxylation reaction, often facilitated by coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multi-step protocols, often starting with 1,4-benzodioxine-2-carboxylic acid derivatives. A representative pathway includes:

-

Esterification : 1,4-Benzodioxine-2-carboxylic acid is esterified to form methyl 1,4-benzodioxine-2-carboxylate (e.g., using methanol and sulfuric acid) .

-

Amide Bond Formation : The ester undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine. Carbodiimides (e.g., CDI) or mixed-anhydride methods are employed for amide coupling .

-

Functionalization : Post-synthetic modifications, such as nitration or alkylation, can be applied to the benzodioxine or thiadiazole rings .

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Esterification | H₂SO₄, MeOH, reflux | 85% | |

| 2 | Amide Coupling | CDI, DCM, 18h reflux | 78% | |

| 3 | Nitration | HNO₃, TFA, 0°C | 62% |

Thiadiazole Ring

-

Nucleophilic Substitution : The 1,3,4-thiadiazole ring undergoes substitution at the C-2 position due to electron-withdrawing effects of the sulfur and nitrogen atoms. For example, iodine-mediated oxidative cyclization with phenylisothiocyanates yields fused thiadiazole derivatives .

-

Metal Coordination : The thiadiazole’s nitrogen atoms participate in coordination with transition metals, enabling catalytic applications .

Benzodioxine Core

-

Electrophilic Aromatic Substitution : The electron-rich benzodioxine undergoes nitration or halogenation at the C-6 position .

-

Oxidative Coupling : Molecular iodine promotes oxidative cyclization, forming fused heterocycles (e.g., 1,3,4-thiadiazole-fused- -thiadiazoles) .

Amide Linker

-

Hydrolysis : The carboxamide group resists hydrolysis under mild conditions but cleaves in strong acidic/basic media to regenerate the carboxylic acid .

-

Condensation : Reacts with aldehydes or ketones in Knoevenagel-type reactions to form α,β-unsaturated derivatives .

Iodine-Mediated Oxidative Cyclization

In the presence of molecular iodine, the thiosemicarbazone intermediate (II ) derived from 1,4-benzodioxine-2-carboxamide undergoes cyclization to form fused thiadiazole systems (III ). This reaction proceeds via:

-

Thiocarbonyl Activation : Iodine oxidizes the thiourea moiety, generating a reactive electrophilic intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the thiadiazole nitrogen forms the fused ring .

Example :

Nitration of Benzodioxine

Nitration occurs regioselectively at the C-6 position using a mixture of nitric acid and trifluoroacetic acid (TFA). The electron-donating dioxane oxygen directs electrophilic attack .

Analytical Characterization

-

Spectroscopy : H NMR and C NMR confirm regioselectivity in nitration and cyclization reactions .

-

Chromatography : Chiral HPLC resolves enantiomers of intermediates (e.g., e.e. >98%) .

This compound’s versatility in synthetic chemistry and bioactivity underscores its importance in medicinal and agrochemical research. Further studies should explore its catalytic potential and structure-activity relationships in drug design.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells. Preliminary studies have shown that this compound can suppress the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) through the activation of caspase pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. A study conducted by researchers evaluated its efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses a broad-spectrum antimicrobial effect, making it a candidate for further development as an antibiotic agent .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its unique thiadiazole moiety contributes to its effectiveness in inhibiting certain pests and pathogens that affect crops. Field trials have shown promising results in reducing pest populations without adversely affecting non-target species.

Nitrification Inhibition

The compound has been identified as a nitrification inhibitor in agricultural practices. By slowing down the conversion of ammonium to nitrate in soil, it helps improve nitrogen use efficiency in crops. This application not only enhances crop yield but also reduces environmental pollution from excess nitrogen runoff .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its unique chemical structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. Studies are ongoing to evaluate its effectiveness as a polymer additive .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death . In the case of its anticonvulsant activity, the compound is believed to modulate neurotransmitter release by interacting with specific ion channels in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to analogs based on structural motifs, substituent effects, and inferred biological relevance (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Scaffold Flexibility :

- The benzodioxine/benzoxazine core (shared by the target compound and entries 1–4 in Table 1) is associated with conformational rigidity and metabolic stability. For example, the benzoxazine derivative in demonstrated efficacy against heartworm, likely due to improved pharmacokinetics from the fused oxygen heterocycle.

- Replacement of benzodioxine with benzoxazine (oxygen vs. sulfur) may alter electron density and binding specificity.

Substituent Impact :

- Thiadiazole vs. Thiazole/Oxadiazole : The thiadiazole ring in the target compound provides additional sulfur atoms, enhancing hydrophobic interactions compared to thiazole (entry 2) or oxadiazole (entry 3). This could improve target affinity in enzyme inhibition .

- Nitro and Fluoro Groups : The nitro-thiophene in entry 3 and trifluorophenyl in entry 4 suggest electronegative substituents are prioritized for antiparasitic activity, possibly via redox interference or target alkylation.

The absence of nitro/fluoro groups in the target compound may limit antiparasitic utility but could favor kinase or protease targeting.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., entry 5 ) are easier to synthesize but lack the complexity for high-affinity biological interactions. The target compound’s carboxamide linkage and fused rings likely require advanced synthetic strategies, as seen in .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₂H₁₁N₃O₃S

- Molecular Weight : 269.30 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including this compound. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A notable study reported that derivatives of 1,3,4-thiadiazole exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models of epilepsy, it demonstrated anticonvulsant activity through modulation of neurotransmitter systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors. For example, they can inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound may bind to receptors involved in neurotransmission and inflammation pathways, leading to altered signaling cascades.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Merugu et al. (2020), this compound was tested against a panel of pathogenic bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/ml.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of thiadiazole derivatives revealed that this compound induced apoptosis in HeLa cells with an IC₅₀ value of 12 µM after 48 hours of treatment .

Research Findings Summary Table

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthetic optimization involves systematic adjustments to reaction parameters:

- Solvent Selection : Acetonitrile or ethanol is often used for initial coupling steps due to their polarity and boiling points, as seen in thiadiazole syntheses .

- Cyclization Conditions : Cyclization in DMF with iodine (I₂) and triethylamine (TEA) can enhance ring closure efficiency. For example, iodine acts as an oxidizing agent to eliminate sulfur atoms during thiadiazole formation .

- Acid Catalysis : Concentrated sulfuric acid (H₂SO₄) may facilitate cyclization at ambient temperatures (293–298 K), achieving yields >95% .

- Purification : Use column chromatography (e.g., chloroform:acetone, 3:1) or recrystallization (ethanol or acetic acid) to isolate pure products .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

A combination of methods ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian VXR-200 spectrometer) confirm substituent positions and regiochemistry. For example, δ = 1.91 ppm (s, CH₃) and aromatic proton shifts (~7.20–7.94 ppm) are diagnostic .

- IR Spectroscopy : Peaks at ν = 1670–1649 cm⁻¹ indicate carbonyl (C=O) groups, while NH stretches appear at 3268–3310 cm⁻¹ .

- Mass Spectrometry (MS) : FAB-MS or ESI-MS (e.g., m/z = 384 [M+H]⁺) validates molecular weight .

- X-ray Diffraction : Co-crystallization studies resolve ambiguities in stereochemistry, as demonstrated for related thiadiazole intermediates .

Advanced: How can computational methods predict reactivity or biological targets for this compound?

Answer:

Integrate computational and experimental workflows:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in heterocyclization) and predict regioselectivity .

- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina to prioritize in vitro assays .

- Data Mining : Apply machine learning to extract patterns from existing thiadiazole bioactivity datasets (e.g., antimicrobial pH dependency) .

Advanced: How should researchers resolve contradictions in biological activity data across experimental conditions?

Answer:

Address variability through controlled experimental design:

- pH Control : Replicate assays at physiological pH (7.4) and acidic/basic conditions to assess pH-dependent activity, as observed in thiadiazole derivatives .

- Multi-Assay Validation : Cross-validate results using disk diffusion, MIC assays, and time-kill curves to minimize methodological artifacts.

- Strain-Specific Analysis : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains to identify spectrum limitations .

Advanced: What mechanistic strategies elucidate heterocyclization pathways in this compound’s synthesis?

Answer:

Combine kinetic and structural analyses:

- Intermediate Trapping : Isolate intermediates (e.g., thioureas) using low-temperature quenching and characterize via LC-MS .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track atom migration during cyclization.

- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps .

Advanced: How can structural analogs be designed to study structure-activity relationships (SAR)?

Answer:

Focus on modular substituent variations:

- Core Modifications : Replace the 2,3-dihydro-1,4-benzodioxine moiety with bioisosteres (e.g., benzothiazole) to assess ring flexibility .

- Substituent Libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 5-methyl-thiadiazole position .

- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) to map substituent effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.